2-Amino-5-fluoro-5-(trifluoromethyl)thiazol-4(5H)-one
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Overview
Description
2-Amino-5-fluoro-5-(trifluoromethyl)thiazol-4(5H)-one is a heterocyclic compound containing a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-fluoro-5-(trifluoromethyl)thiazol-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a fluorinated ketone with thiourea in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of thiazolidines.
Substitution: The fluorine atom and amino group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles.
Scientific Research Applications
2-Amino-5-fluoro-5-(trifluoromethyl)thiazol-4(5H)-one may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Exploration as a lead compound in drug discovery for its potential therapeutic properties.
Industry: Use in the development of agrochemicals or materials science.
Mechanism of Action
The mechanism of action would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-fluorothiazole
- 2-Amino-5-(trifluoromethyl)thiazole
- 2-Amino-4(5H)-thiazolone
Uniqueness
2-Amino-5-fluoro-5-(trifluoromethyl)thiazol-4(5H)-one is unique due to the presence of both fluorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity compared to other thiazole derivatives.
Properties
Molecular Formula |
C4H2F4N2OS |
---|---|
Molecular Weight |
202.13 g/mol |
IUPAC Name |
5-fluoro-2-imino-5-(trifluoromethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C4H2F4N2OS/c5-3(4(6,7)8)1(11)10-2(9)12-3/h(H2,9,10,11) |
InChI Key |
HZDNXMIRSSYJFL-UHFFFAOYSA-N |
Canonical SMILES |
C1(=O)C(SC(=N)N1)(C(F)(F)F)F |
Origin of Product |
United States |
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